molecular formula C10H10N2O3 B2486784 Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate CAS No. 1345688-05-2

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B2486784
CAS No.: 1345688-05-2
M. Wt: 206.201
InChI Key: CJZFQSGBZVLZGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl 6-oxo-pyrazolo[1,5-a]pyridine-7-carboxylate, while substitution reactions can produce various ester derivatives .

Scientific Research Applications

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZFQSGBZVLZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=NN21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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